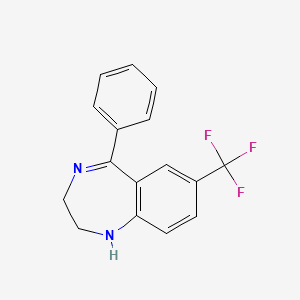

2,3-Dihydro-5-phenyl-7-(trifluoromethyl)-1H-1,4-benzodiazepine

Description

Properties

CAS No. |

2890-28-0 |

|---|---|

Molecular Formula |

C16H13F3N2 |

Molecular Weight |

290.28 g/mol |

IUPAC Name |

5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-benzodiazepine |

InChI |

InChI=1S/C16H13F3N2/c17-16(18,19)12-6-7-14-13(10-12)15(21-9-8-20-14)11-4-2-1-3-5-11/h1-7,10,20H,8-9H2 |

InChI Key |

UVIWKJUMUWEHQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(C2=C(N1)C=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Acid Hydrazide Condensation

This method, detailed in US3987052A, involves the reaction of 1,3-dihydro-5-phenyl-7-(trifluoromethyl)-2H-1,4-benzodiazepine-2-thione (I) with excess acetic acid hydrazide (II) in alcoholic solvents under reflux conditions. The process proceeds via initial formation of a partially condensed intermediate, 2-(2-acylhydrazino)-5-phenyl-3H-1,4-benzodiazepine (III), which undergoes thermal cyclization to yield the triazolo-benzodiazepine (IV).

Representative Protocol :

- Reactants : 64.9 g (0.204 mol) of thione (I), 45.3 g (0.612 mol) acetic acid hydrazide

- Solvent : Methanol (2500 mL)

- Conditions : Reflux under nitrogen for 24 hours

- Workup : Concentration in vacuo, suspension in water, filtration, and crystallization from methylene chloride/ether

- Yield : 33.4 g crude product, refined to 25.2 g (39%) after recrystallization.

Mechanistic Insights :

The thione group in (I) reacts with the hydrazide’s nucleophilic amine, forming a thioamide intermediate. Subsequent elimination of H₂S drives cyclization, with the trifluoromethyl group stabilizing the transition state through electron-withdrawing effects.

Table 1. Comparative Yields in Acid Hydrazide Condensation

Grignard Reagent-Mediated Cyclization

US3817984A discloses an alternative route starting from diphenylmethyleneimine derivatives (II), which are treated with ethylenediamine in the presence of anhydrous potassium carbonate or pyridine. This method leverages the nucleophilic addition of Grignard reagents to O-halogenobenzonitrile, followed by methanol quench and cyclocondensation.

Key Steps :

- Grignard Formation : Phenylmagnesium bromide reacts with O-chlorobenzonitrile to form a benzophenone intermediate.

- Cyclocondensation : The intermediate is treated with ethylenediamine under basic conditions (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–120°C.

- Catalysis : Copper acetate (0.5–2 mol%) accelerates ring closure, reducing reaction time from 48 to 12 hours.

Optimization Data :

- Solvent Impact : DMF > pyridine > nitrobenzene in terms of yield (62% vs. 54% vs. 48%).

- Catalyst Effect : Copper acetate increases yield by 18–22% compared to uncatalyzed reactions.

Reaction Optimization and Critical Parameters

Solvent Selection

Polar aprotic solvents (DMF, methanol) enhance solubility of intermediates, while alcohols (ethanol, 1-butanol) facilitate hydrazide condensation by stabilizing proton transfer states. Methanol’s low boiling point (64.7°C) limits reflux efficiency, necessitating prolonged reaction times (24h) compared to 1-butanol (117.7°C, 18h).

Temperature and Time

Purification Techniques

Crystallization from ethyl acetate/ether mixtures effectively removes unreacted hydrazides, while silica gel chromatography (5% MeOH/benzene) resolves triazolo-benzodiazepine isomers.

Challenges and Limitations

- Byproduct Formation : The hydrazide route generates H₂S, requiring nitrogen purging to prevent side reactions.

- Sensitivity to Substituents : Electron-withdrawing groups (e.g., Cl, CF₃) slow cyclization rates, necessitating higher temperatures (200–275°C for melt-phase conversion).

- Scalability Issues : Grignard methods suffer from stoichiometric reagent use and strict anhydrous conditions, increasing production costs.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-phenyl-7-(trifluoromethyl)-1H-1,4-benzodiazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the benzodiazepine core.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted benzodiazepine derivatives with various functional groups.

Scientific Research Applications

2,3-Dihydro-5-phenyl-7-(trifluoromethyl)-1H-1,4-benzodiazepine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

Biology: Studied for its interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.

Industry: Utilized in the development of pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-phenyl-7-(trifluoromethyl)-1H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The trifluoromethyl and phenyl groups contribute to its binding affinity and selectivity for specific receptor subtypes.

Comparison with Similar Compounds

Substituent Effects :

- 2-Fluorophenyl : In Midazolam, this group optimizes GABA-A receptor binding affinity, contributing to rapid onset and short duration .

- Chloro (-Cl) : Common in classical benzodiazepines (e.g., Diazepam), it balances potency and metabolic clearance .

Physicochemical Properties

The target compound’s predicted CCS (159.6 Ų for [M+H]⁺) indicates moderate membrane permeability, lower than Midazolam’s calculated CCS (unavailable in evidence but inferred to be higher due to larger molecular weight). Its trifluoromethyl group may increase blood-brain barrier penetration compared to desmethylmedazepam .

Pharmacological and Therapeutic Implications

Midazolam’s 2-fluorophenyl and chloro substituents confer potent sedative effects, whereas the trifluoromethyl group in the target compound could enhance receptor binding or metabolic resistance . Desmethylmedazepam’s lack of a methyl group reduces potency compared to its parent compound, Medazepam .

Biological Activity

2,3-Dihydro-5-phenyl-7-(trifluoromethyl)-1H-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article focuses on the compound's biological effects, particularly its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Chemical Formula : CHFN

- Molecular Weight : 290.2830 g/mol

- CAS Registry Number : 2890-28-0

- IUPAC Name : 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-1H-1,4-benzodiazepine

Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor activity in the central nervous system. The presence of the trifluoromethyl group in this compound enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with GABA receptors more effectively.

Interaction with GABA Receptors

Research indicates that benzodiazepines act as positive allosteric modulators of GABA receptors. This modulation increases the frequency of chloride channel opening events, leading to enhanced inhibitory neurotransmission.

Biological Activity and Therapeutic Potential

Recent studies have explored the anticancer properties of compounds similar to 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-1H-1,4-benzodiazepine. These studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated a series of benzodiazepines for their cytotoxic effects on MCF7 (breast cancer) and MCF10A (non-cancerous breast epithelial) cell lines. It was found that certain derivatives exhibited significant cytotoxicity against MCF7 cells while maintaining lower toxicity towards MCF10A cells. The trifluoromethyl substitution was noted to enhance this selective activity .

-

Cell Viability Assays :

- In vitro assays indicated that compounds with a trifluoromethyl group showed improved efficacy in reducing cell viability in cancerous cells compared to non-cancerous cells. For instance, one compound reduced MCF7 cell viability by approximately 40% after 48 hours of treatment while showing minimal effects on MCF10A cells .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for preparing 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-1H-1,4-benzodiazepine?

The synthesis typically involves a multi-step approach:

- Core Formation : Condensation of a substituted o-phenylenediamine precursor with a ketone or aldehyde under acidic conditions to form the diazepine ring.

- Trifluoromethyl Introduction : Electrophilic substitution or nucleophilic fluorination at position 7, often using trifluoromethylating agents like (CF₃)₂Hg or CF₃Cu in anhydrous solvents (e.g., DMF) .

- Acylation/Functionalization : The 5-phenyl group may be introduced via Friedel-Crafts alkylation or Suzuki coupling, depending on precursor availability.

- Purification : Recrystallization from ethanol/water or chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry, with attention to the trifluoromethyl group’s deshielding effects (e.g., δ ~120-130 ppm in ¹⁹F NMR) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns, particularly for the trifluoromethyl moiety (e.g., [M+H]⁺ at m/z 351.1) .

- X-ray Crystallography : For resolving ambiguities in stereochemistry or crystal packing, especially if chiral centers are present .

Q. How can researchers optimize reaction yields for the trifluoromethyl substitution step?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Catalysis : Employ copper(I) iodide or palladium catalysts to enhance trifluoromethyl group incorporation .

- Temperature Control : Reactions are often performed at 60–80°C to balance kinetics and side-reaction suppression .

Advanced Research Questions

Q. How does the trifluoromethyl group at position 7 influence electronic properties and receptor binding?

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density at position 7 and altering π-π stacking interactions in receptor binding pockets. Computational studies (DFT) can map electrostatic potential surfaces to predict binding affinity .

- Biological Implications : Compare binding assays (e.g., GABAₐ receptor inhibition) with non-CF₃ analogs to quantify the substituent’s impact on IC₅₀ values .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?

Q. How can regioselectivity challenges during functionalization (e.g., nitration, halogenation) be addressed?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophiles toward desired positions.

- Computational Modeling : Predict reactive sites using Fukui indices or local softness parameters .

- Stepwise Functionalization : Prioritize CF₃ introduction early to avoid competing reactions at position 7 .

Q. What in vitro assays are suitable for evaluating this compound’s antitumor or neuropharmacological activity?

- Cell Viability Assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., NCI-H522) with GP (Growth Percentage) values to quantify inhibition .

- Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]Flunitrazepam for GABAₐ receptors) to measure Ki values .

- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) to assess mechanism of action in tumor cells .

Methodological Considerations

Q. How to address instability during storage or handling?

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

- Molecular Docking (AutoDock/Vina) : Screen against target receptors (e.g., GABAₐ, c-Met kinase) to prioritize analogs for synthesis .

- MD Simulations (GROMACS) : Assess binding stability over nanosecond timescales .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.